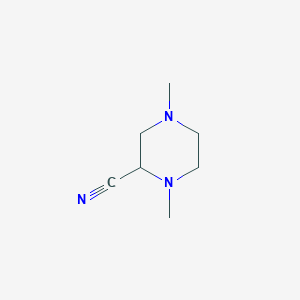

1,4-Dimethylpiperazine-2-carbonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

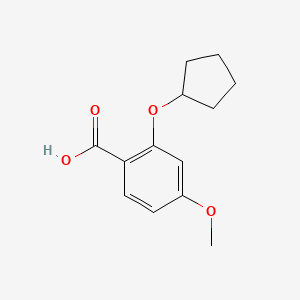

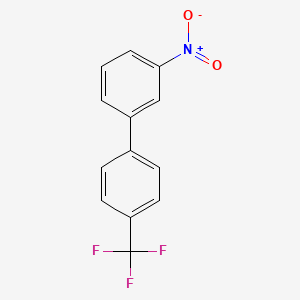

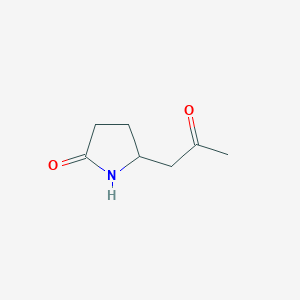

The molecular structure of 1,4-Dimethylpiperazine-2-carbonitrile is characterized by a molecular formula of C7H13N3 and a molecular weight of 139.2 g/mol. The structure of the related compound 1,4-Dimethylpiperazine is also available as a 2D Mol file or as a computed 3D SD file .

Applications De Recherche Scientifique

Bioactive Diketopiperazines

Diketopiperazines (DKPs) are cyclic dipeptides derived from amino acids, which may include structural modifications such as N-substitution and secondary cyclization. These compounds demonstrate a wide range of bioactivities, making them attractive for drug discovery. Specifically, they have shown potential in areas like anti-tumor, neuroprotective, immune and metabolic regulation, oxytocin inhibition, anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity. This diversity in bioactivity underscores the potential medicinal applications of DKPs, suggesting a framework for exploring the applications of specific derivatives like 1,4-Dimethylpiperazine-2-carbonitrile in various therapeutic domains (Wang et al., 2013).

Carbon Dioxide Conversion

Research into carbon dioxide recycling into fuels as a complementary strategy to carbon sequestration and storage (CSS) highlights the relevance of chemical compounds in facilitating CO2 conversion processes. Specifically, the development of catalysts and solvents that can efficiently convert CO2 into valuable chemicals or fuels is a critical area of investigation. The review on opportunities and prospects in CO2 chemical recycling emphasizes the importance of using renewable energy sources and minimizing hydrogen consumption in these processes. Such research could benefit from exploring the catalytic properties of compounds like 1,4-Dimethylpiperazine-2-carbonitrile in enhancing the efficiency of CO2 conversion into alcohols or other compounds (Centi & Perathoner, 2009).

Ionic Liquid-Based Catalysis

Ionic liquids (ILs) are known for their unique properties such as low vapor pressure, tunable structures, high solubilities, and thermal and chemical stabilities. These properties make ILs ideal as solvents and catalysts for CO2 capture and conversion into value-added chemicals. The critical review on tuning IL-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles outlines the significance of basicity and nucleophilicity of catalysts in these conversions. Exploring the potential use of 1,4-Dimethylpiperazine-2-carbonitrile within IL-based catalysts could open new avenues for CO2 conversion into valuable chemical products (Zhang et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperazine derivatives, to which this compound belongs, are known to exhibit a wide range of biological and pharmaceutical activities .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .

Result of Action

Piperazine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dimethylpiperazine-2-carbonitrile . These factors can include temperature, pH, and the presence of other substances.

Propriétés

IUPAC Name |

1,4-dimethylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMUIKTQBHZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylpiperazine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)

![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)

![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)

![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)